18-Bromo-1-octadecene
Overview
Description
18-Bromo-1-octadecene is a chemical compound with the molecular formula C18H35Br . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 18-Bromo-1-octadecene is represented by the formula C18H35Br . The molecular weight is 331.38 g/mol .Physical And Chemical Properties Analysis
18-Bromo-1-octadecene is a liquid at 20°C . It has a density of 1.0±0.1 g/cm3, a boiling point of 369.9±11.0 °C at 760 mmHg, and a flash point of 185.2±7.3 °C .Scientific Research Applications
Bromination of Octadecene Droplets : Studies have explored the bromination process of 1-octadecene aerosol droplets. Mcrae, Matijević, and Davis (1975, 1978) investigated the factors controlling the kinetics of the aerosol-vapor reaction, including gas or liquid phase diffusion and the liquid phase reaction. They concluded that the liquid phase reaction between 1-octadecene and dissolved bromine controls the rate of bromination under experimental conditions (Mcrae, Matijević, & Davis, 1975); (Mcrae, Matijević, & Davis, 1978).
Microdroplet Raman Spectroscopy : Buehler and Davis (1993) used microdroplet Raman spectroscopy to study the chemical reaction between 1-octadecene droplets and bromine vapor. Their analysis indicated a third-order reaction in dissolved bromide concentration and first order with respect to the octadecene concentration (Buehler & Davis, 1993).
Optical Resonance Spectroscopy : Taflin and Davis (1990) developed a new spectroscopic technique to study chemical reactions between reactive gas and aerosol, specifically focusing on the reaction between bromine vapor and 1-octadecene droplets (Taflin & Davis, 1990).
Nanocrystal Synthesis : Dhaene et al. (2019) revealed that 1-octadecene spontaneously polymerizes during high-temperature nanocrystal synthesis, impacting the purity of the nanocrystals. They suggested replacing 1-octadecene with saturated aliphatic solvents or using polar ligands to isolate pure nanocrystals (Dhaene et al., 2019).
Olefin Metathesis in Organic Synthesis : Tsuji and Hashiguchi (1980) conducted olefin metathesis reactions using 9-octadecene derivatives, contributing to the synthesis of civetone and macrolides (Tsuji & Hashiguchi, 1980).
Solid Phase Extraction in Water : Junk and Richard (1988) evaluated octadecyl bonded porous silica for the extraction of organic compounds from water, demonstrating its effectiveness in extracting pesticides and polycyclic organic materials (Junk & Richard, 1988).
Myocardial Imaging Agents : Srivastava et al. (1985) studied the biological properties of radio bromide substituted tellurium fatty acids, specifically focusing on (Z,E)-18-[82Br]bromo-5-tellura-17-octadecenoic acids for myocardial imaging (Srivastava et al., 1985).
Synthesis of Sulfoxides : Ōae et al. (1966) found the bromine complex of 1, 4-Diazabicyclo(2, 2, 2) octane to be an effective oxidizing agent for sulfides, leading to sulfoxides (Ōae et al., 1966).
Safety And Hazards
properties
IUPAC Name |
18-bromooctadec-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2H,1,3-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBDROSSUKYLIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569890 | |
Record name | 18-Bromooctadec-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
18-Bromo-1-octadecene | |
CAS RN |
172656-11-0 | |
Record name | 18-Bromooctadec-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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